3-Mercapto-3-methyl-1-butyl acetate
CAS No.: 50746-09-3
Cat. No.: VC1815669
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50746-09-3 |
---|---|
Molecular Formula | C7H14O2S |
Molecular Weight | 162.25 g/mol |
IUPAC Name | (3-methyl-3-sulfanylbutyl) acetate |
Standard InChI | InChI=1S/C7H14O2S/c1-6(8)9-5-4-7(2,3)10/h10H,4-5H2,1-3H3 |
Standard InChI Key | HEZWKNVLHZGPOE-UHFFFAOYSA-N |
SMILES | CC(=O)OCCC(C)(C)S |
Canonical SMILES | CC(=O)OCCC(C)(C)S |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Information
3-Mercapto-3-methyl-1-butyl acetate, with the IUPAC name 3-methyl-3-sulfanylbutyl acetate, is identified by the CAS registry number 50746-09-3 . The compound is characterized by the molecular formula C7H14O2S and has a molecular weight of 162.25 g/mol . It contains an ester functional group formed by the acetylation of 3-mercapto-3-methylbutanol, with the carbon atom from the carbonyl group attached to an alkyl moiety through an oxygen atom .
Structural Identifiers
For precise identification in chemical databases and research, the compound has several standardized structural identifiers. Its InChI identifier is InChI=1S/C7H14O2S/c1-6(8)9-5-4-7(2,3)10/h10H,4-5H2,1-3H3, while its InChI Key is HEZWKNVLHZGPOE-UHFFFAOYSA-N . The isomeric SMILES notation is represented as CC(=O)OCCC(C)(C)S, providing a concise linear representation of its molecular structure .
Physical and Chemical Properties
Physical Characteristics
3-Mercapto-3-methyl-1-butyl acetate is a colorless clear liquid at room temperature . The compound exhibits specific physical parameters that are important for its identification and quality assessment. These properties are summarized in Table 1.
Table 1: Physical Properties of 3-Mercapto-3-methyl-1-butyl acetate
Sensory Properties
One of the most significant characteristics of 3-mercapto-3-methyl-1-butyl acetate is its distinctive odor profile. The compound is described as having a fruity, sulfurous, and sweet aroma . This sensory profile contributes significantly to its value in the flavor industry, particularly in coffee products where it imparts a roasty quality .
Occurrence in Nature and Discovery
Discovery in Coffee
3-Mercapto-3-methyl-1-butyl acetate was first identified in roasted Arabica coffee brew through advanced analytical methods including gas chromatography, mass spectrometry, and odor quality assessment . The identification process involved comparing its Kovats gas chromatography retention index, mass spectrum, and odor quality to those of a synthetic authentic compound . This discovery represented a significant advancement in understanding the complex aroma profile of coffee.
Presence in Other Natural Sources
Synthesis and Production
Synthetic Routes
The compound can be synthesized through multiple routes. One documented method involves the reaction of 3-mercapto-3-methylbutanol with acetyl chloride in dichloromethane at 22°C for 18 hours, yielding 89.5% of the desired product .
Another synthetic route for the related compound 3-mercapto-3-methylbutyl formate provides insight into similar esterification processes. This method involves:
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Heating a mixture of acetic anhydride and formic acid at 45°C for 1.5 hours
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Adding pyridine after cooling
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Adding 3-mercapto-3-methylbutyl alcohol with stirring
The synthetic processes for these compounds demonstrate the versatility of esterification reactions in producing flavor compounds with specific sensory properties.
Role in Coffee Flavor
Flavor Industry Utilization
Due to its distinctive odor profile, 3-mercapto-3-methyl-1-butyl acetate has found applications as a flavoring agent or adjuvant in the food industry . Its sweet, fruity, and sulfurous taste characteristics make it valuable for enhancing flavor profiles in various food products, particularly those aiming to replicate coffee notes.
Regulatory Status
The compound has received regulatory recognition for use in food products. It has been assigned the FEMA (Flavor and Extract Manufacturers Association) number 4324 and is included in FEMA GRAS (Generally Recognized As Safe) Publication No. 23 . Additionally, it has been assigned JECFA (Joint FAO/WHO Expert Committee on Food Additives) Flavor Number 1706, further confirming its acceptability for food applications .
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